Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a sulfamoyl group at position 6 of the benzothiazole ring and a 4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl imino substituent at position 2. The 3,5-dimethylpiperidine sulfonyl group introduces steric and electronic effects, which may modulate receptor binding or enzymatic interactions.
Properties
IUPAC Name |
ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7S3/c1-4-36-23(30)15-29-21-10-9-20(38(26,32)33)12-22(21)37-25(29)27-24(31)18-5-7-19(8-6-18)39(34,35)28-13-16(2)11-17(3)14-28/h5-10,12,16-17H,4,11,13-15H2,1-3H3,(H2,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWTQZAOUHJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The compound features a benzothiazole core with multiple functional groups, including a sulfonamide and an imine linkage. Its IUPAC name is derived from its structural components, which include:
- Benzothiazole : A bicyclic structure that contributes to the compound's chemical reactivity.
- Sulfonamide group : Known for its diverse biological activities.
- Piperidine derivative : Imparts additional pharmacological properties.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 420.55 g/mol.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 14 |
Anticancer Activity
The compound has also demonstrated potential anticancer effects in vitro:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer).
- IC50 Values :
- HCT116:
- MCF7:
These values indicate that the compound may inhibit cell proliferation effectively at low concentrations, suggesting a potential role in cancer therapy .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Pathways : The sulfonamide group may interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Study on Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives. This compound exhibited superior activity compared to standard antibiotics against resistant strains of bacteria .
Study on Anticancer Properties
A recent study published in Cancer Research assessed the anticancer properties of several benzothiazole derivatives. The findings indicated that this compound significantly reduced tumor growth in xenograft models compared to controls .
Comparison with Similar Compounds
Core Heterocycle Differences
- 1,3-Benzothiazole (Target and ) : The benzothiazole core is associated with planar aromaticity, facilitating π-π stacking interactions with biological targets. Its electron-deficient nature may enhance binding to enzymes like kinases .
- Its reduced aromaticity may lower metabolic stability compared to benzothiazoles .
Substituent Effects
- Sulfamoyl vs. Methyl Ester (Position 6) : The sulfamoyl group in the target compound increases polarity and hydrogen-bonding capacity, which could improve solubility but reduce blood-brain barrier penetration. In contrast, the methyl ester in enhances lipophilicity, favoring tissue distribution .
- 3,5-Dimethylpiperidine vs.
Pharmacokinetic Considerations
- The ethyl acetate group in the target compound and may serve as a prodrug moiety, undergoing hydrolysis in vivo to release active metabolites. This feature is absent in , which has a simple ethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
